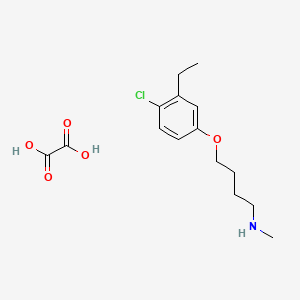![molecular formula C21H27ClN2O2 B4095385 1-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]benzimidazole;hydrochloride](/img/structure/B4095385.png)
1-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]benzimidazole;hydrochloride
Overview
Description
1-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]benzimidazole;hydrochloride is a compound that belongs to the class of benzimidazoles. Benzimidazoles are organic heterocyclic compounds containing a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a tert-butylphenoxy group and an ethoxyethyl chain attached to the benzimidazole core, with a hydrochloride salt form.
Preparation Methods
The synthesis of 1-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]benzimidazole;hydrochloride involves several steps:
Synthesis of 2-(2-Tert-butylphenoxy)ethanol: This can be achieved by reacting tert-butylphenol with ethylene oxide in the presence of a base such as potassium hydroxide.
Formation of 2-(2-Tert-butylphenoxy)ethoxyethyl chloride: The 2-(2-Tert-butylphenoxy)ethanol is then reacted with thionyl chloride to form the corresponding chloride.
Synthesis of 1-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]benzimidazole: The 2-(2-Tert-butylphenoxy)ethoxyethyl chloride is reacted with benzimidazole in the presence of a base such as sodium hydride.
Formation of the hydrochloride salt: The final product is treated with hydrochloric acid to form the hydrochloride salt.
Chemical Reactions Analysis
1-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]benzimidazole;hydrochloride undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the benzimidazole ring, converting it to dihydrobenzimidazole derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the benzene ring of the tert-butylphenoxy group. Common reagents for these reactions include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Hydrolysis: The ethoxyethyl chain can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and benzimidazole derivatives.
Scientific Research Applications
1-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]benzimidazole;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]benzimidazole;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Pathways: By inhibiting key enzymes, the compound can disrupt cellular processes such as DNA replication, protein synthesis, and cell division, leading to cell death in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
1-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]benzimidazole;hydrochloride can be compared with other benzimidazole derivatives:
Similar Compounds: Examples include 2-(2-Tert-butylphenoxy)ethylbenzimidazole, 1-(2-Hydroxyethyl)benzimidazole, and 1-(2-Methoxyethyl)benzimidazole.
Uniqueness: The presence of the tert-butylphenoxy group and the ethoxyethyl chain in this compound imparts unique chemical and biological properties, such as increased lipophilicity and enhanced biological activity.
Properties
IUPAC Name |
1-[2-[2-(2-tert-butylphenoxy)ethoxy]ethyl]benzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2.ClH/c1-21(2,3)17-8-4-7-11-20(17)25-15-14-24-13-12-23-16-22-18-9-5-6-10-19(18)23;/h4-11,16H,12-15H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILPZLYMKRRWSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCOCCN2C=NC3=CC=CC=C32.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B4095305.png)
![3-bromo-N-[(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B4095311.png)
![4-bromobenzyl 2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B4095315.png)
![3-[(4-nitrophenyl)thio]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4095319.png)
![N-[3-(2-sec-butylphenoxy)propyl]cyclopentanamine oxalate](/img/structure/B4095324.png)
![N-[4-(4-allyl-2-methoxyphenoxy)butyl]cyclopentanamine oxalate](/img/structure/B4095327.png)

![4-[2,6-Bis(4-aminophenoxy)-3,5-difluoropyridin-4-yl]oxyaniline;hydrochloride](/img/structure/B4095336.png)
![N-[3-(4-biphenylyloxy)propyl]cyclopentanamine oxalate](/img/structure/B4095341.png)


![1-[(5-chlorothiophen-2-yl)methyl]-N-(3-pyrazol-1-ylphenyl)piperidine-3-carboxamide](/img/structure/B4095370.png)

![N-[2-(4-chloro-3-ethylphenoxy)ethyl]cyclopentanamine;oxalic acid](/img/structure/B4095412.png)
